(2E)-N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Description
This compound is a thiadiazole-based enamide featuring a 5-ethyl-substituted 1,3,4-thiadiazol-2(3H)-ylidene core conjugated with a (2E)-3-(4-propoxyphenyl)prop-2-enamide moiety. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and applications in medicinal chemistry. The (2E)-configured enamide linkage introduces rigidity, which may enhance stability and selectivity in biological interactions. While direct pharmacological data for this compound are unavailable, structurally related thiadiazoles exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-11-21-13-8-5-12(6-9-13)7-10-14(20)17-16-19-18-15(4-2)22-16/h5-10H,3-4,11H2,1-2H3,(H,17,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACAOIRRRPTWTQ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the propoxyphenyl group and the formation of the enamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole core participates in electrophilic substitution and coordination reactions. Key reactions include:
The ethyl group at C5 enhances electron density, favoring electrophilic substitutions at C2 or C5 positions .
Enamide Group Reactions
The α,β-unsaturated enamide undergoes conjugate additions and cycloadditions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Michael Addition | Grignard reagents (RMgX) | β-Substituted amides | |
| Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | Carboxylic acid or acrylate salts | |
| Diels-Alder Cycloaddition | Dienes (heat, Lewis acid catalyst) | Six-membered cyclic adducts |
The (2E)-configuration stabilizes the conjugated system, directing regioselectivity in additions.
Propoxyphenyl Ether Modifications
The 4-propoxyphenyl group undergoes ether cleavage and aromatic substitutions:
The propoxy group’s electron-donating nature activates the ring toward electrophilic substitution .
Cross-Coupling Reactions
The enamide and thiadiazole moieties enable catalytic cross-couplings:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | |
| Heck Reaction | Pd(OAc)₂, alkenes | Alkenylated products |
These reactions highlight utility in synthesizing complex pharmacophores .
Redox Reactions
The compound participates in reduction and oxidation processes:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Enamide Reduction | H₂/Pd-C | Saturated amide | |
| Thiadiazole Oxidation | KMnO₄, acidic conditions | Sulfoxide/sulfone derivatives |
Selective reduction of the enamide’s double bond preserves the thiadiazole ring .
Biological Activity and Reactivity
While direct pharmacological data for this compound is limited, analogs demonstrate:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives containing the thiadiazole moiety showed enhanced activity against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Thiadiazole compounds have also been explored for their potential anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics. A notable case study involved the evaluation of its effects on breast cancer cell lines, where it demonstrated cytotoxicity at micromolar concentrations.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. Research indicated that it could significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
Agricultural Applications
In agricultural science, thiadiazoles have been utilized as fungicides and herbicides. The compound's structural features allow it to interact with biological systems effectively, leading to its investigation as a potential agrochemical agent.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A research article in Cancer Letters reported that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested that this effect was mediated through the induction of cell cycle arrest and apoptosis.
Case Study 3: Anti-inflammatory Mechanism
A study published in Inflammation Research evaluated the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring and the enamide linkage play crucial roles in its binding to these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
a. N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Structure: Contains a 3-methylphenyl group and a dimethylamino-acryloyl substituent.
- Key Differences: The target compound lacks the dimethylamino group but includes a 4-propoxyphenyl group, which increases lipophilicity (log P ~3.5 estimated) compared to 4g (log P ~2.8) .
- Synthesis : 4g is synthesized via cyclocondensation in EtOH/dioxane (82% yield), while the target compound’s synthesis likely involves a T3P®-mediated coupling, similar to , achieving comparable yields .
b. (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide (2)
- Structure : Features a thiazole-pyridinamine scaffold with fluorophenyl and diazenyl groups.
- The 4-propoxyphenyl group enhances lipid solubility relative to 2’s dimethoxyphenyl group .
Physicochemical Properties
- Lipophilicity : The 4-propoxyphenyl group in the target compound confers higher log P than methyl or methoxy substituents, aligning with ’s principles on alkyl chain effects .
- Thermal Stability : The melting point of 4g (200°C) suggests strong intermolecular interactions (e.g., hydrogen bonding), whereas the target compound’s stability may rely on van der Waals forces due to its bulkier substituents .
Pharmacological Implications
- Bioactivity : Thiadiazoles with electron-withdrawing groups (e.g., chloro in 4h) often show enhanced antimicrobial activity. The target’s propoxyphenyl group may improve membrane penetration, a critical factor in CNS drug design .
- Enzyme Binding : The enamide’s rigidity in the target compound could favor selective kinase inhibition, analogous to pyrazole-thiazole amides in .
Biological Activity
The compound (2E)-N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry due to their broad spectrum of biological properties including antimicrobial, anticancer, anti-inflammatory, and antifungal activities. This article reviews the biological activity of this specific compound by synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound features:
- A thiadiazole ring , which contributes to its biological activity through mechanisms such as hydrogen bonding and electron donation.
- An amide functional group , which is often associated with enhanced pharmacological properties.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. Studies indicate that compounds containing the thiadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus epidermidis and Streptococcus haemolyticus were notably affected by certain thiadiazole derivatives .
- The compound's interaction with bacterial proteins was assessed using docking studies, revealing potential binding affinities that suggest its utility as an antimicrobial agent .
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit anticancer properties. The compound's structural features may enhance its efficacy against cancer cells:
- In vitro studies have shown that similar thiadiazole compounds possess cytotoxic effects comparable to established chemotherapeutic agents like cisplatin .
- The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cell cycle progression .
Anti-inflammatory Effects
Anti-inflammatory properties are another significant aspect of thiadiazole derivatives:
- Compounds within this class have been reported to reduce inflammation in various models, potentially by inhibiting pro-inflammatory cytokines .
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Studies indicate effective inhibition against Candida albicans , suggesting its potential use in treating fungal infections .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:
- Substituents on the thiadiazole ring : Variations in substituents can significantly alter the compound's potency against specific pathogens.
- The presence of electron-withdrawing or electron-donating groups : These groups can enhance or diminish the overall reactivity and interaction with biological targets.
Data Summary
Case Studies
Several case studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Gür et al. synthesized a series of 1,3,4-thiadiazole derivatives and assessed their antibacterial activity against multiple strains, finding promising results that support further development as antibiotics .
- Mavrova et al. evaluated novel 5-substituted 1,3,4-thiadiazoles for their antiproliferative activity and found some to be significantly more effective than standard treatments .
Q & A
Q. What are the optimal conditions for synthesizing (2E)-N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide?
- Methodological Answer : Synthesis optimization requires careful control of stoichiometry, reaction time, and solvent selection. For analogous thiadiazole derivatives, protocols involving condensation of thiadiazol-2(3H)-imine intermediates with acyl chlorides or activated esters under inert atmospheres (e.g., N₂) yield higher purity products . Pyridine is often used as a catalyst to neutralize HCl byproducts, improving reaction efficiency . Purification via flash chromatography (e.g., PE/EtOAc gradients) resolves isomerization byproducts, with yields typically ranging from 23–27% for similar compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regioselectivity and isomerism (E/Z configurations). For example, thiadiazole-H protons resonate at δ 8.5–9.5 ppm in DMSO-d₆, while aromatic protons from the 4-propoxyphenyl group appear at δ 6.8–7.4 ppm .
- IR Spectroscopy : Key absorption bands include C=O (~1650–1700 cm⁻¹) and C=N (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and tautomeric forms (e.g., thione-thiol tautomerism), with mean C–C bond lengths of 1.35–1.40 Å observed in related structures .
Q. How can tautomeric equilibria of the thiadiazole core be experimentally assessed?
- Methodological Answer : Tautomerism is evaluated via UV-Vis spectroscopy (solvent-dependent λmax shifts) and NMR titration in D₂O to track proton exchange dynamics. For example, thione-thiol tautomerism in 1,3,4-thiadiazoles shows distinct 1H NMR splitting patterns in polar vs. nonpolar solvents .
Advanced Research Questions
Q. How can computational docking predict the compound’s binding affinity to biological targets?
- Methodological Answer : Use AutoDock Vina with the following parameters:
- Grid Box : Centered on the active site (e.g., RNF5 E3 ligase for cystic fibrosis studies) with dimensions 25 × 25 × 25 Å .
- Scoring Function : Hybrid of empirical and knowledge-based terms to account for hydrogen bonding and hydrophobic interactions.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For thiadiazole derivatives, docking scores < −8.0 kcal/mol correlate with sub-micromolar inhibition .
Q. What QSAR strategies improve activity prediction for derivatives of this compound?
- Methodological Answer :
- Kernel Partial Least Squares (KPLS) : Train models using descriptors like LogP, polar surface area, and Hammett constants. For benzenesulfonamide-thiadiazole hybrids, KPLS models achieve R² > 0.85 when predicting TrkA inhibition .
- Data Interpretation : Address discrepancies between observed and predicted activity (e.g., outliers in Table 2 of ) by re-evaluating steric parameters or solvation effects .
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C). For example, anti-GBM activity variations in benzenesulfonamide derivatives arise from differences in cellular permeability, which can be quantified via PAMPA assays .
- Structural Alerts : Identify substituents (e.g., propoxyphenyl vs. ethoxyphenyl) that alter target engagement using 3D pharmacophore mapping .
Q. What synthetic strategies enhance solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Synthesize sodium or potassium salts of the carboxylic acid moiety (e.g., 2-((4-phenyl-5-...yl)thio)ethanoic acid derivatives), improving aqueous solubility by 10–50× .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated propoxy chains) that cleave in physiological conditions .
Q. How do structural modifications impact stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs, monitoring degradation via HPLC. Thiadiazoles with electron-withdrawing groups (e.g., nitro) show improved acid resistance .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for most crystalline derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
